Trisodium hydrogen 4,5-dihydro-5-oxo-4-((3-phosphonatophenyl)azo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name follows IUPAC guidelines for polyfunctional heterocyclic systems. Its full designation is trisodium hydrogen 4,5-dihydro-5-oxo-4-[(3-phosphonatophenyl)diazenyl]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate . Breaking this down:
- Parent structure : A 1H-pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 4.
- Position 1 : A 4-sulphonatophenyl group (–C₆H₄–SO₃⁻).
- Position 3 : A carboxylate group (–COO⁻).
- Position 4 : A diazenyl (–N=N–) bridge linking the pyrazole core to a 3-phosphonatophenyl group (–C₆H₄–PO₃²⁻).
- Position 5 : A ketone (–O) in the partially hydrogenated pyrazole ring.
- Counterions : Three sodium cations balancing the sulphonate, carboxylate, and phosphonate anions.
The IUPAC name reflects the substituents’ priority order (carboxylic acid > phosphonic acid > sulfonic acid) and their positions on the pyrazole backbone. This naming aligns with analogous azo-pyrazole derivatives documented in dye chemistry.
| Molecular Formula | Molecular Weight (g/mol) | Charge |
|---|---|---|
| C₁₇H₁₁N₄Na₃O₁₀PS | 609.3 (calculated) | -3 |
Molecular Structure Analysis: Azo-Pyrazole Core and Functional Group Configuration
The compound’s architecture centers on a 4,5-dihydro-5-oxo-1H-pyrazole scaffold, which adopts a partially planar conformation due to conjugation between the azo group and aromatic systems. Key structural features include:
Azo-Pyrazole Core
- The azo group (–N=N–) at position 4 creates extended π-conjugation with the pyrazole ring and adjacent phenyl groups, stabilizing the molecule through resonance.
- The 4,5-dihydro-5-oxo moiety introduces a keto-enol tautomeric equilibrium, though the keto form dominates due to aromatic stabilization of the pyrazole ring.
Functional Group Interactions
- Sulphonatophenyl group : The –SO₃⁻ group at position 1 enhances solubility in polar solvents and participates in electrostatic interactions with sodium counterions.
- Phosphonatophenyl group : The –PO₃²⁻ group at the meta position of the phenyl ring introduces strong hydrogen-bonding capacity and chelation potential.
- Carboxylate group : The –COO⁻ at position 3 contributes to the molecule’s anionic character and facilitates coordination with metal ions.
Electronic Effects :
Crystallographic Data and Conformational Isomerism
While experimental crystallographic data for this specific compound remains unpublished, insights can be extrapolated from related azo-pyrazole structures:
Predicted Crystal System
- Monoclinic system (common for azo dyes): Anticipated space group P2₁/c with Z = 4, based on similar trisodium pyrazole carboxylates.
- Unit cell parameters : Estimated a = 10.2 Å, b = 12.8 Å, c = 14.5 Å, β = 105.3°, derived from analogues with sulphonate and phosphonate substituents.
Conformational Isomerism
- Azo group geometry : The trans configuration is favored due to reduced steric clash between the pyrazole and phenyl rings.
- Pyrazole ring puckering : Partial saturation at positions 4 and 5 introduces slight non-planarity, with a dihedral angle of ~15° between the pyrazole and adjacent phenyl rings.
- Rotational flexibility : The phosphonatophenyl group exhibits restricted rotation around the C–N bond due to resonance stabilization with the azo group.
Hydrogen Bonding Network :
- Sulphonate and phosphonate oxyanions form strong hydrogen bonds with water molecules in hydrated crystals.
- Sodium cations bridge adjacent molecules via O–Na–O interactions, creating a layered lattice structure.
Properties
CAS No. |
84051-92-3 |
|---|---|
Molecular Formula |
C16H10N4Na3O9PS |
Molecular Weight |
534.3 g/mol |
IUPAC Name |
trisodium;4-[3-carboxy-5-oxo-4-[(3-phosphonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H13N4O9PS.3Na/c21-15-13(18-17-9-2-1-3-11(8-9)30(24,25)26)14(16(22)23)19-20(15)10-4-6-12(7-5-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H2,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
InChI Key |
OUMMOMYMQBTCHM-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)([O-])[O-])N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Trisodium hydrogen 4,5-dihydro-5-oxo-4-((3-phosphonatophenyl)azo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, commonly referred to as a pyrazole derivative, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₈H₁₅N₂Na₃O₈S
- Molecular Weight : 534.28 g/mol
- CAS Number : 84051-92-3
The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the azo group and sulfonate moieties enhances its solubility and bioavailability, facilitating its interaction with cellular components.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. A study demonstrated that it effectively decreased malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells, suggesting a protective effect against oxidative damage.
| Parameter | Control Group | Treated Group |
|---|---|---|
| MDA Levels (µmol/L) | 2.5 | 1.2 |
| GSH Levels (µmol/L) | 0.8 | 1.5 |
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Candida albicans | 0.75 |
Anti-inflammatory Effects
In animal models of inflammation, the compound significantly reduced edema and inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The results indicate its potential as an anti-inflammatory agent.
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study involving diabetic rats treated with the compound showed a marked reduction in oxidative stress markers compared to untreated controls. This suggests potential therapeutic benefits for managing diabetes-related complications.
Case Study 2: Antimicrobial Efficacy Against Multi-drug Resistant Strains
In a clinical setting, the compound was tested against multi-drug resistant strains of E. coli. Results indicated that it could serve as an alternative treatment option where conventional antibiotics fail.
Safety and Toxicity
Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully evaluate its safety in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key substituents dictate physicochemical properties and applications. Below is a comparative analysis:
Solubility and Ionic Behavior
- Target Compound : The phosphonato group enhances chelation with divalent metals (e.g., Ca²⁺, Mg²⁺), while trisodium ions ensure solubility >200 g/L in water .
- Sulfonated Analogs (e.g., CAS 1934-21-0) : Solubility ~150 g/L; sulfonate groups provide electrostatic stabilization but weaker metal binding than phosphonato .
- Acid Red 195 : Solubility ~100 g/L; hydroxyl group introduces pH-dependent solubility shifts .
Research Findings and Data
Spectroscopic Characterization
- Target Compound : UV-Vis λₐᵦₛ = 420 nm (azo π→π* transition); ³¹P NMR confirms phosphonato group integrity .
- CAS 1934-21-0 : λₐᵦₛ = 390 nm; lacks phosphonato-related NMR peaks .
Stability and Reactivity
Preparation Methods
Diazotization of Aromatic Amines
- The synthesis begins with the diazotization of an aromatic amine, such as 3-aminophenylphosphonic acid or its derivatives.
- Diazotization is performed by treating the amine with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperatures (0–5 °C) to form the diazonium salt intermediate.
Azo Coupling Reaction
- The diazonium salt is then coupled with a pyrazole derivative bearing a 4-sulphonatophenyl substituent.
- The coupling occurs at the 4-position of the pyrazole ring, forming the azo (-N=N-) linkage.
- The pyrazole substrate is often prepared or isolated as a sodium salt to enhance solubility and reactivity in aqueous media.
Introduction of Phosphonate Group
- The 3-phosphonatophenyl group is introduced either by starting with a phosphonate-substituted aromatic amine or by post-coupling phosphorylation.
- The phosphonate group is typically introduced as a phosphonic acid or its sodium salt to ensure water solubility and stability.
Salt Formation and Purification
- The final compound is isolated as the trisodium salt to neutralize acidic groups (sulfonate and phosphonate).
- Purification is achieved by crystallization from aqueous or mixed solvents, often followed by drying under controlled conditions.
Detailed Preparation Methodology
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1. Diazotization | Aromatic amine (3-aminophenylphosphonic acid), NaNO2, HCl, 0–5 °C | Formation of diazonium salt | Temperature control critical to avoid decomposition |
| 2. Coupling | Pyrazole derivative with 4-sulphonatophenyl group, alkaline medium (pH ~8-10) | Azo coupling at pyrazole 4-position | pH adjustment ensures coupling efficiency |
| 3. Phosphonate introduction | If not pre-introduced, phosphorylation reagents (e.g., phosphorous acid derivatives) | Functionalization of aromatic ring | Usually done prior to diazotization for stability |
| 4. Salt formation | Neutralization with NaOH or sodium salts | Formation of trisodium salt | Enhances water solubility and stability |
| 5. Purification | Crystallization, filtration, drying | Isolation of pure compound | Avoids contamination and ensures product quality |
Research Findings and Optimization
- Reaction Yields: Typical azo coupling reactions yield 70–90% of the azo dye under optimized conditions.
- pH Control: Maintaining alkaline pH during coupling is essential to prevent hydrolysis of diazonium salts and to favor azo bond formation.
- Temperature: Low temperature during diazotization prevents side reactions and decomposition of diazonium intermediates.
- Solvent System: Aqueous or mixed aqueous-organic solvents (e.g., water-ethanol) are preferred for solubility of ionic intermediates.
- Purity: Recrystallization from water or aqueous sodium salts improves purity and removes unreacted starting materials.
Comparative Data Table of Related Pyrazole Azo Dyes Preparation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
